N-(1,3-benzothiazol-2-yl)-N-ethyl-2-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]acetamide
Description
N-(1,3-benzothiazol-2-yl)-N-ethyl-2-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]acetamide is a complex organic compound featuring a benzothiazole ring system, an ethyl group, a piperazine ring, and a pyrazole moiety
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-ethyl-2-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6OS/c1-3-25(19-20-15-6-4-5-7-16(15)27-19)18(26)13-23-8-10-24(11-9-23)17-12-14(2)21-22-17/h4-7,12H,3,8-11,13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJDCSFBHNGQSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC2=CC=CC=C2S1)C(=O)CN3CCN(CC3)C4=NNC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 2-hydroxybenzothiazole, which is then further modified. The piperazine ring can be introduced through nucleophilic substitution reactions, and the pyrazole moiety can be added via cyclization reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis, continuous flow chemistry, and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using a variety of nucleophiles, such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Reduction of nitro groups to amines or carbonyl groups to alcohols.
Substitution: Introduction of various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Medicinal Chemistry: . Its ability to interact with various biological targets makes it a candidate for drug development.
Material Science: The compound's unique structure can be utilized in the design of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Industrial Processes: It can be used as a building block in the synthesis of more complex molecules, which are useful in various industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide: This compound shares a similar benzothiazole core but has a different substituent on the benzoxazole ring[_{{{CITATION{{{_3{N-(1,3-BENZOTHIAZOL-2-YL)-2-(5-CHLORO-1,3-BENZOXAZOL-2-YL)SULFANYL ....
N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide:
Uniqueness: N-(1,3-benzothiazol-2-yl)-N-ethyl-2-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]acetamide stands out due to its unique combination of functional groups and structural features, which contribute to its diverse range of applications and biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
